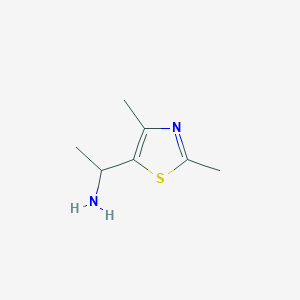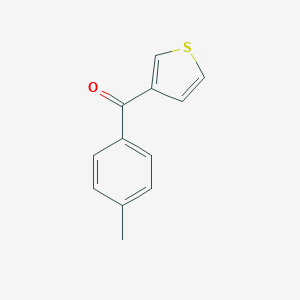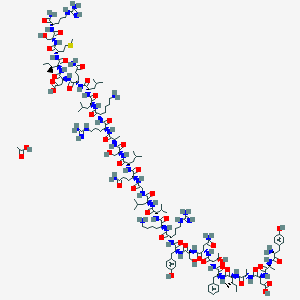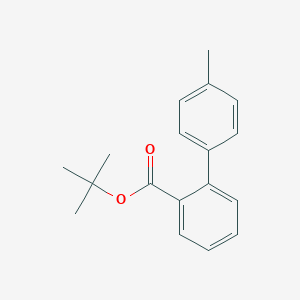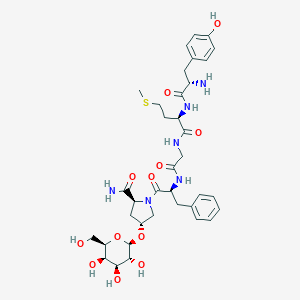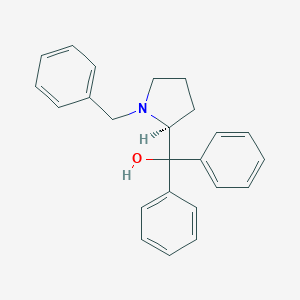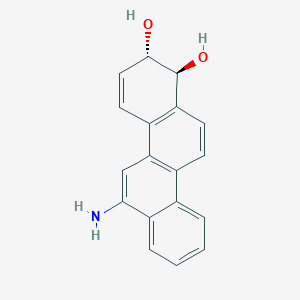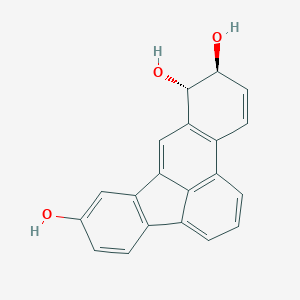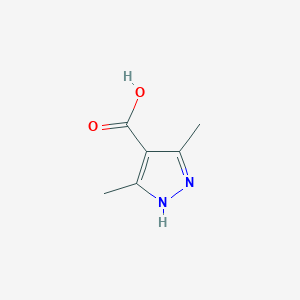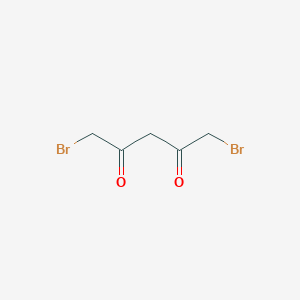![molecular formula C17H21NO3S B056937 Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate CAS No. 144060-97-9](/img/structure/B56937.png)
Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate
Vue d'ensemble
Description
Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate is a chemical compound with potential significance in various chemical and pharmacological studies. Its structure and properties have been a subject of research to understand its synthesis and application in different fields.
Synthesis Analysis
The synthesis of similar thiazole derivatives often involves reactions of carbothioamide with ethyl bromopyruvate and further analysis using spectroscopic methods like FTIR and NMR (Haroon et al., 2018). Other methods include cyclocondensation reactions and utilizing different arylidinemalononitrile derivatives (Mohamed, 2021).
Molecular Structure Analysis
The molecular geometry of similar compounds is often analyzed using density functional theory (DFT) and X-ray diffraction methods. These studies reveal details about bond lengths, angles, torsion angles, and molecular interactions (Haroon et al., 2018).
Chemical Reactions and Properties
These compounds typically exhibit various chemical reactions, including interactions with different derivatives and forming new compounds. The reactions often lead to the formation of complex structures with unique properties, as observed in the synthesis of various thiazole and pyrazole derivatives (Mohamed, 2021).
Physical Properties Analysis
The physical properties, such as crystal and molecular structure, are crucial in understanding these compounds. X-ray diffraction studies provide insights into the crystal systems, space groups, and molecular interactions, contributing to the structural stability of these compounds (Achutha et al., 2017).
Chemical Properties Analysis
Chemical properties like antimicrobial activities and interactions with biological systems are often evaluated. For instance, studies on similar compounds have shown activities like hypoglycemic and hypolipidemic effects, highlighting their potential in biomedical research (Sohda et al., 1982).
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
- Building Block for Heterocyclic Compounds : A study highlights the use of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one derivatives as valuable building blocks for synthesizing a variety of heterocyclic compounds, including thiazoles. These compounds have applications in dyes and heterocyclic chemistry, indicating the potential of ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate in similar synthetic applications (Gomaa & Ali, 2020).
Pharmacological Activity
- Antioxidant and Anti-inflammatory Agents : Research focused on the synthesis of benzofused thiazole derivatives, evaluated for in vitro antioxidant and anti-inflammatory activities, suggests that compounds with a thiazole core can serve as templates for developing new pharmacological agents (Raut et al., 2020).
Chemical Modification and Applications
- Chemical Modification of Cellulose : Ionic liquids have been utilized as reaction media for the modification of cellulose, showing that compounds with specific functional groups like ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate could potentially be used in the modification of biopolymers to impart desired properties (Heinze et al., 2008).
Environmental Fate and Biodegradation
- Biodegradation of Ether Oxygenates : Although not directly related, studies on the biodegradation and fate of ether oxygenates like ETBE in soil and groundwater provide insight into how similar compounds might behave in environmental settings. This could be relevant for assessing the environmental impact of chemical compounds including thiazoles (Thornton et al., 2020).
Propriétés
IUPAC Name |
ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-5-20-17(19)15-12(4)18-16(22-15)13-6-8-14(9-7-13)21-10-11(2)3/h6-9,11H,5,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRMNYUTCKYZJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)OCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201165308 | |
| Record name | Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201165308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate | |
CAS RN |
144060-97-9 | |
| Record name | Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144060-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201165308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



